molecular formula C22H23NO4 B10990644 6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one

6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one

Cat. No.: B10990644
M. Wt: 365.4 g/mol
InChI Key: UGMHFFMCEMNSFA-UHFFFAOYSA-N
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Description

6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that combines a benzofuran core with a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Derivative: The morpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the morpholine derivative.

    Final Functionalization: The isopropylidene group is introduced through aldol condensation or similar reactions, often requiring specific catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at position 6 can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.

    Substitution: The phenylmorpholine moiety can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing leaving groups.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the leaving group and nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a drug candidate.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one lies in its combination of a benzofuran core with a morpholine derivative and an isopropylidene group. This specific arrangement of functional groups may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-propan-2-ylidene-1-benzofuran-3-one

InChI

InChI=1S/C22H23NO4/c1-14(2)21-20(25)16-8-9-18(24)17(22(16)27-21)12-23-10-11-26-19(13-23)15-6-4-3-5-7-15/h3-9,19,24H,10-13H2,1-2H3

InChI Key

UGMHFFMCEMNSFA-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOC(C3)C4=CC=CC=C4)C

Origin of Product

United States

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